4-O-ss-D-galactopyranosyl-D-mannose; 4-O-ss-D-galactopyranosyl-mannose; Epilactose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-ss-D-galactopyranosyl-D-mannose typically involves the enzymatic or chemical epimerization of lactose. One common method is the use of β-galactosidase enzymes to catalyze the conversion of lactose to epilactose under controlled conditions .
Industrial Production Methods
Industrial production of 4-O-ss-D-galactopyranosyl-D-mannose involves large-scale enzymatic processes, where lactose is treated with specific enzymes to achieve the desired epimerization. The reaction conditions, such as temperature, pH, and enzyme concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-O-ss-D-galactopyranosyl-D-mannose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: It can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Glycosylation reactions often use catalysts like silver triflate or boron trifluoride.
Major Products Formed
Oxidation: Formation of galactonic acid and mannonic acid.
Reduction: Formation of galactitol and mannitol.
Substitution: Formation of various glycosides depending on the substituent used.
Scientific Research Applications
4-O-ss-D-galactopyranosyl-D-mannose has diverse applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and glycosylation reactions.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.
Medicine: Explored for its potential to enhance calcium absorption and improve bone health.
Industry: Utilized in the food industry as a functional ingredient in prebiotic foods and supplements.
Mechanism of Action
The mechanism by which 4-O-ss-D-galactopyranosyl-D-mannose exerts its effects involves its fermentation by intestinal microbiota. It selectively promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria. These bacteria ferment the compound to produce short-chain fatty acids and lactic acid, which lower the pH of the colon and enhance mineral absorption .
Comparison with Similar Compounds
Similar Compounds
Lactose: A disaccharide composed of galactose and glucose.
Cellobiose: A disaccharide composed of two glucose molecules.
Uniqueness
4-O-ss-D-galactopyranosyl-D-mannose is unique due to its specific epimerization of lactose, resulting in distinct prebiotic properties that are not observed in other similar disaccharides. Its ability to promote calcium absorption and support gut health makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7?,8+,9-,10-,11?,12+/m1/s1 |
InChI Key |
GUBGYTABKSRVRQ-BPBSOKHESA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H](C2O)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Origin of Product |
United States |
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